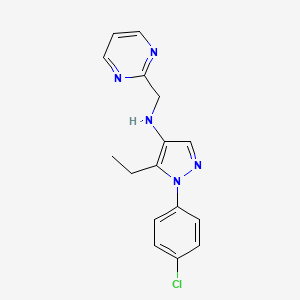
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has been investigated for its potential therapeutic applications.
作用機序
The mechanism of action of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide involves the inhibition of FAAH and MAGL enzymes. This leads to an increase in the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), which can bind to cannabinoid receptors in the body. This activation of cannabinoid receptors can result in various physiological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide are primarily related to its inhibition of FAAH and MAGL enzymes. This results in an increase in the levels of endocannabinoids, which can activate cannabinoid receptors in the body. These receptors are present in various tissues and organs, including the brain, immune system, and peripheral tissues. The activation of these receptors can result in various physiological effects, including pain relief, anti-inflammatory effects, and mood regulation.
実験室実験の利点と制限
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide has several advantages for lab experiments. It is a potent inhibitor of FAAH and MAGL enzymes, which makes it a useful tool for studying the endocannabinoid system. It has also been found to be relatively stable and easy to handle in laboratory settings.
However, there are also some limitations to the use of this compound in lab experiments. It has been found to have some off-target effects, which can complicate the interpretation of experimental results. Additionally, the high potency of this compound can make it difficult to determine the optimal concentration for use in experiments.
将来の方向性
There are several future directions for the study of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide. One area of research could be the development of more specific inhibitors of FAAH and MAGL enzymes, which could help to minimize off-target effects. Another area of research could be the investigation of the therapeutic potential of this compound in various diseases, such as chronic pain, inflammation, and mood disorders. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of this compound and its effects on the endocannabinoid system.
合成法
The synthesis of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide involves the reaction of 4-iodobenzyl cyanide with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is a white crystalline solid with a high degree of purity.
科学的研究の応用
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide has been investigated for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the regulation of endocannabinoid signaling, which plays a crucial role in various physiological processes, including pain sensation, inflammation, and mood regulation.
特性
IUPAC Name |
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O/c13-10-3-1-9(2-4-10)12(5-6-12)11(16)15-8-7-14/h1-4H,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJPCXLXLAFONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)I)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


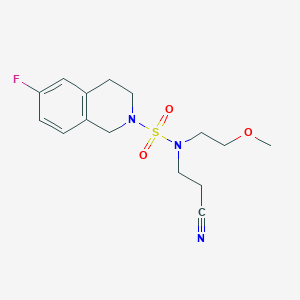
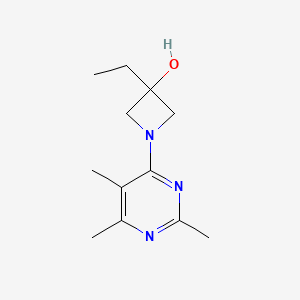
![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)
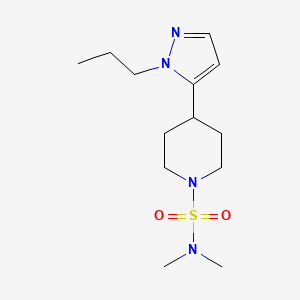
![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)
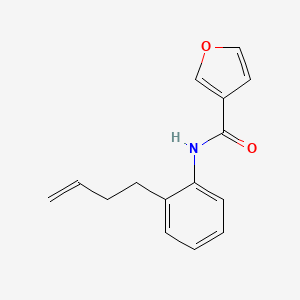
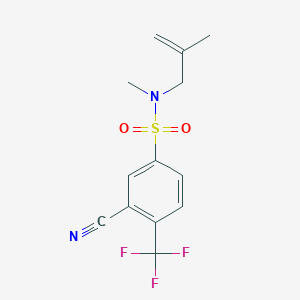
![6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile](/img/structure/B6626452.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide](/img/structure/B6626455.png)
![2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)
![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)
